

In-Depth Technical Guide to 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester

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Compound of Interest

Compound Name: 7-Methoxycoumarin-3-carboxylic acid, SE

Cat. No.: B136101

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 150321-92-9

This guide provides a comprehensive overview of 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester, a versatile fluorescent labeling reagent. Below you will find its chemical and physical properties, detailed experimental protocols for its use in labeling various biomolecules, and an illustrative experimental workflow.

Core Properties and Specifications

7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester is a highly efficient, amine-reactive fluorescent tag known for its strong blue fluorescence.^{[1][2]} Its unique chemical structure allows for stable conjugation to proteins, peptides, and nucleic acids, making it a valuable tool in various biochemical and biomedical research applications.^{[3][4]} The methoxy group on the coumarin ring enhances its photostability, ensuring reliable performance in fluorescence-based assays.^[3]

Property	Value	Reference
CAS Number	150321-92-9	[3][4][5]
Molecular Formula	C ₁₅ H ₁₁ NO ₇	[3][4][5]
Molecular Weight	317.25 g/mol	[3][4][5]
Appearance	Almost white powder	[3]
Purity	≥97.0% (HPLC)	
Fluorescence Excitation (λ _{ex})	~360 nm (in 0.1 M phosphate buffer, pH 7.0)	
Fluorescence Emission (λ _{em})	~410 nm (in 0.1 M phosphate buffer, pH 7.0)	
Storage Conditions	Store at < -10 °C, under inert gas	[3]
Solubility	Soluble in DMF, DMSO, and Methanol	[6]

Synthesis

The synthesis of 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester involves a two-step process. First, 7-Methoxycoumarin-3-carboxylic acid is synthesized, followed by its esterification to the N-succinimidyl ester.

Synthesis of 7-Methoxycoumarin-3-carboxylic acid

This is achieved through the condensation of 2-hydroxy-4-methoxybenzaldehyde with Meldrum's acid.[7]

Synthesis of 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester

The carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).[8]

Detailed Protocol:

- Dissolve 7-Methoxycoumarin-3-carboxylic acid (1 mmole) in anhydrous dimethylformamide (DMF).
- Add N-hydroxysuccinimide (1 mmole).
- Cool the reaction mixture to 0°C.
- Add dicyclohexylcarbodiimide (DCC) (1.1 mmole) and stir the mixture for 30 minutes at 0°C.
- Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.[8]
- The resulting N-succinimidyl ester can then be purified for use in labeling reactions.

Experimental Protocols for Biomolecule Labeling

The N-succinimidyl ester group of this coumarin derivative readily reacts with primary amino groups (-NH₂) on biomolecules to form stable amide bonds.[9] This makes it an ideal reagent for labeling proteins (via lysine residues and the N-terminus), amine-modified nucleic acids, and peptides.

Protein Labeling Protocol

This protocol provides a general procedure for conjugating 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester to a protein.

Materials:

- Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
- 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester.
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.
- Purification column (e.g., size-exclusion chromatography).

Procedure:

- **Protein Preparation:** Dissolve the protein in the reaction buffer at a concentration of 2.5-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
- **Dye Solution Preparation:** Immediately before use, prepare a 10 mM stock solution of the coumarin dye in anhydrous DMSO or DMF.[9]
- **Labeling Reaction:**
 - Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A 10-20 fold molar excess of the dye is a common starting point.
 - Add the dye solution to the protein solution while gently stirring.
 - Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]
- **Quenching (Optional):** To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes.
- **Purification:** Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
- **Characterization:** Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~360 nm (for the coumarin dye).

Peptide Labeling Protocol

This coumarin derivative is an excellent tag for labeling peptides at the N-terminus or on lysine residues.[2]

Procedure: The general principles for protein labeling apply. However, due to the smaller size of peptides, purification can also be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), which allows for the separation of labeled and unlabeled peptides as well as peptides with different degrees of labeling.

Amine-Modified Nucleic Acid Labeling Protocol

This protocol is suitable for labeling oligonucleotides or DNA that have been synthesized with a primary amine modification.

Procedure:

- **Nucleic Acid Preparation:** Dissolve the amine-modified nucleic acid in a carbonate-bicarbonate buffer (pH 8.5-9.0).
- **Dye Solution Preparation:** Prepare a fresh stock solution of the coumarin dye in DMSO or DMF.
- **Labeling Reaction:**
 - Add the dye solution to the nucleic acid solution. A 20-50 fold molar excess of the dye is often used.
 - Incubate the reaction for 2-4 hours at room temperature in the dark.
- **Purification:** Purify the labeled nucleic acid by ethanol precipitation or using a suitable chromatography method (e.g., gel filtration or HPLC).

Applications in Research and Drug Development

7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester is utilized in a variety of research and development applications:

- **Fluorescence Microscopy and Flow Cytometry:** Labeled biomolecules can be visualized and quantified in cells and tissues.[\[3\]](#)
- **Fluorescence Resonance Energy Transfer (FRET):** This coumarin can serve as a donor fluorophore in FRET-based assays to study molecular interactions, such as protease activity.[\[8\]](#)
- **Drug Delivery:** The fluorescent properties of the coumarin tag can be used to track the cellular uptake and distribution of drug delivery systems.[\[3\]](#) A derivative of 7-

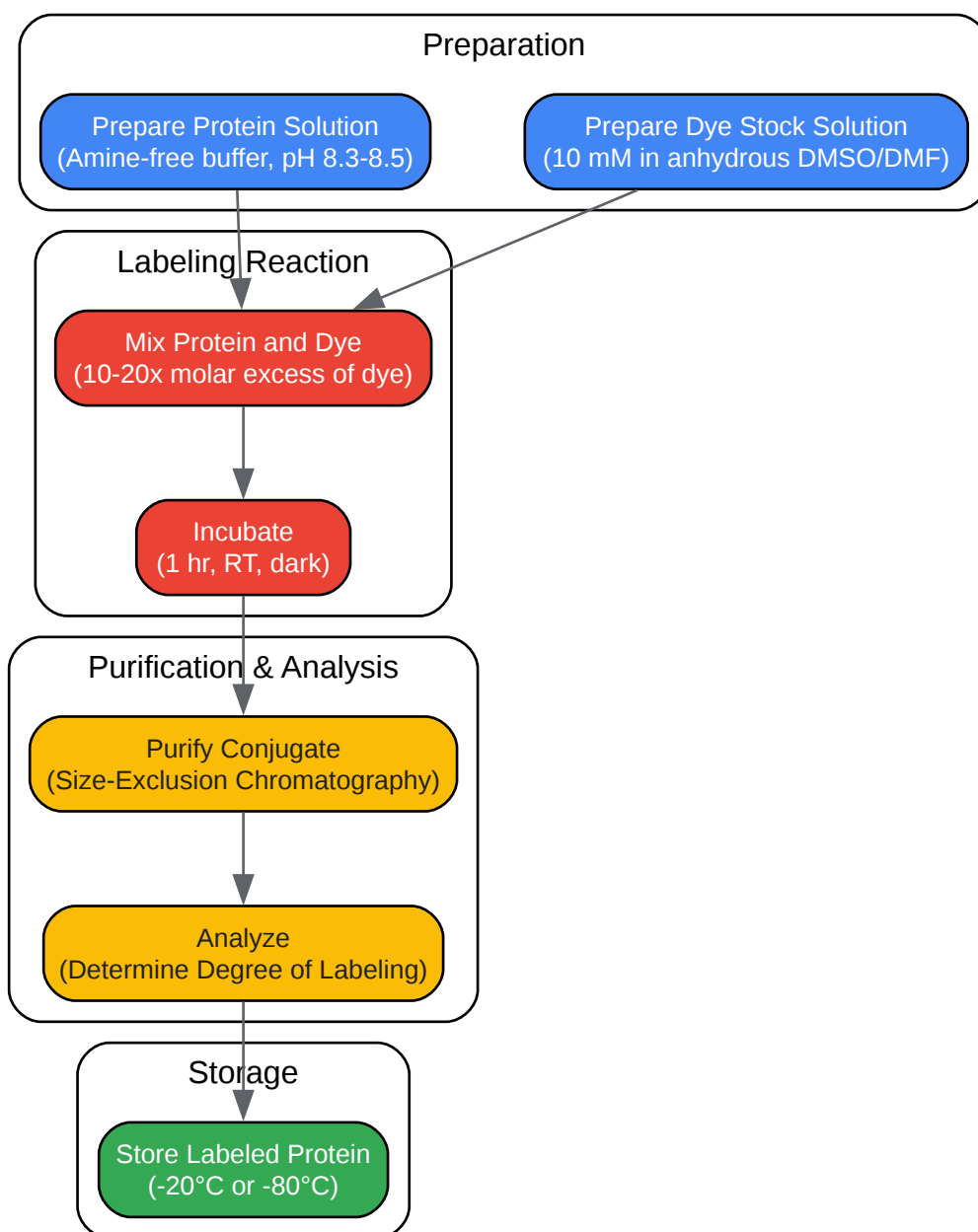
methoxycoumarin-3-carboxylic acid has been used as a fluorescent, cell-cleavable protecting group to monitor the cellular uptake of a phosphonate analogue.[7]

- Bioconjugation: It is used to attach fluorescent labels to various biomolecules for use as probes in diagnostics and cellular research.[3]

Experimental Workflow and Signaling Pathway Diagrams

General Protein Labeling and Purification Workflow

The following diagram illustrates a typical workflow for labeling a protein with 7-Methoxycoumarin-3-carboxylic acid N-succinimidyl ester and subsequent purification.

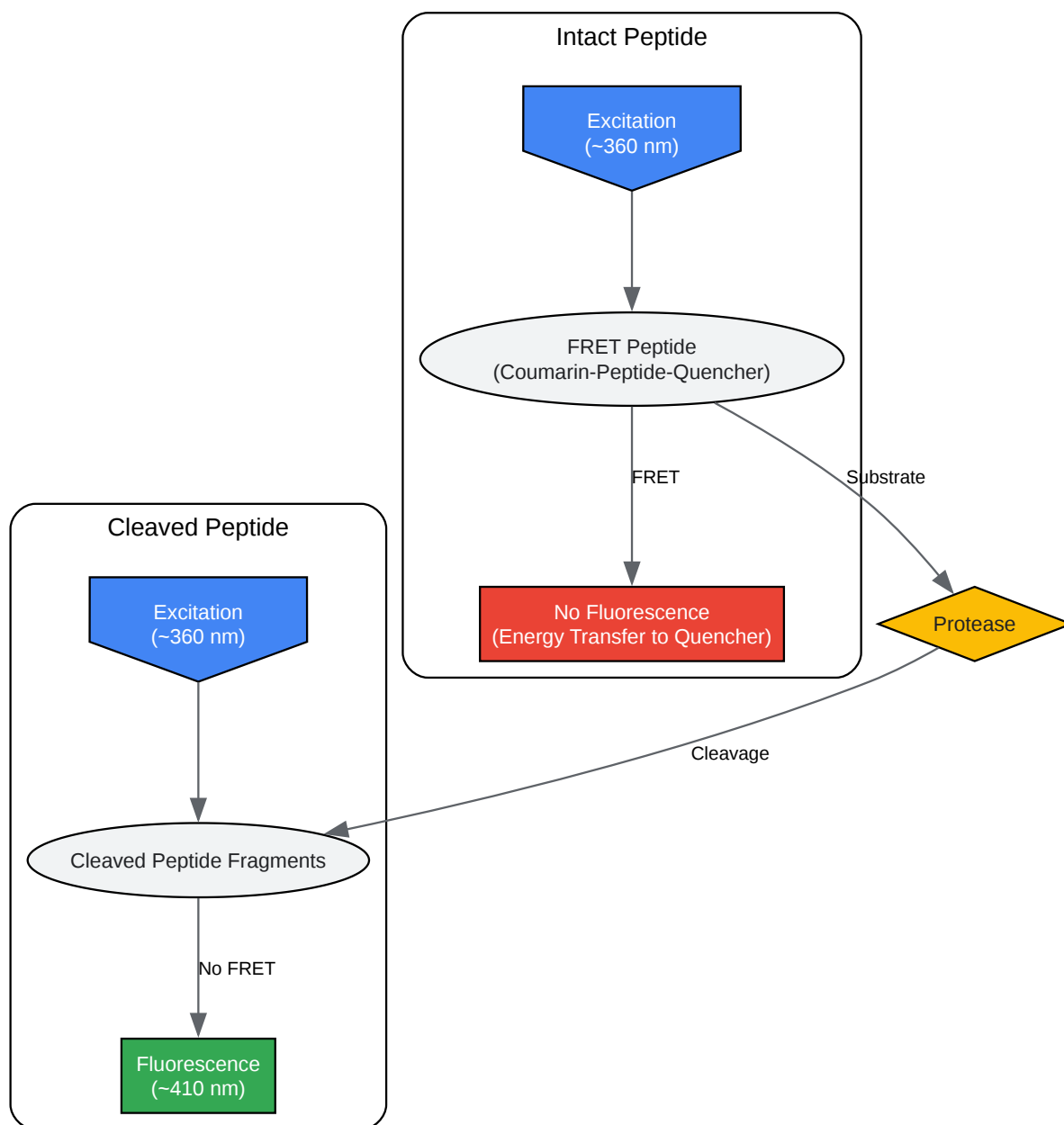


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Caption: Workflow for fluorescently labeling proteins.

FRET-Based Protease Activity Assay

This diagram illustrates the principle of a Fluorescence Resonance Energy Transfer (FRET) assay for detecting protease activity using a peptide labeled with a coumarin donor and a quencher acceptor.



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